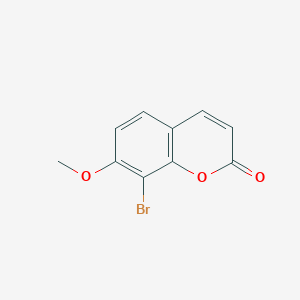

8-Bromo-7-methoxycoumarin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8-Bromo-7-methoxycoumarin, also known as this compound, is a useful research compound. Its molecular formula is C10H7BrO3 and its molecular weight is 255.06 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Photochemistry

The synthesis of 8-bromo-7-methoxycoumarin involves the bromination of 7-methoxycoumarin, which can be achieved through various methods. One notable approach includes the use of 4-bromomethyl-7-methoxycoumarin treated with tetra-n-butylammonium salts of cyclic nucleotides, resulting in caged derivatives that are resistant to hydrolysis . These derivatives can release biologically active compounds upon photolysis, making them valuable for studying cellular processes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, novel hybrid coumarin derivatives have been synthesized and evaluated for their cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231). Among these, specific compounds demonstrated significant inhibition of β-tubulin polymerization and sulfatase activity, leading to cell-cycle arrest and apoptosis in cancer cells .

Table 1: Summary of Anticancer Activity Studies

| Compound | Cell Line | Mechanism | IC50 (µM) | Notes |

|---|---|---|---|---|

| Compound 6 | MCF-7 | Inhibition of β-tubulin | 0.206 | Induces S phase arrest |

| Compound 4 | MDA-MB-231 | Inhibition of sulfatase | - | Promising candidate for further study |

Photochemical Applications

This compound serves as a caged compound that can be activated by light to release cyclic nucleotides such as 8-bromoadenosine cyclic monophosphate (8-Br-cAMP) and 8-bromoguanosine cyclic monophosphate (8-Br-cGMP). These compounds are useful in physiological studies to manipulate intracellular signaling pathways rapidly . The ability to control the release of these nucleotides with light provides researchers with a powerful tool for studying cellular responses in real-time.

Analytical Applications

The compound is also utilized as a derivatization reagent in analytical chemistry. It has been employed in high-performance liquid chromatography (HPLC) for the detection of various biological substances, including drugs and metabolites. For example, it has been used to enhance the fluorescence detection of sodium monofluoroacetate and to determine levels of 5-fluorouracil in human plasma .

Table 2: Analytical Applications of this compound

| Application | Methodology | Target Substance |

|---|---|---|

| HPLC Detection | Derivatization | 5-Fluorouracil |

| Fluorescence Detection | HPLC | Sodium Monofluoroacetate |

| TLC and HPLC Separation | Fluorometric Analysis | Naturally Occurring Acids |

Propriétés

IUPAC Name |

8-bromo-7-methoxychromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO3/c1-13-7-4-2-6-3-5-8(12)14-10(6)9(7)11/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWPBGDLPWVIBIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C=CC(=O)O2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO3 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60169283 |

Source

|

| Record name | 8-Bromo-7-methoxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60169283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.06 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172427-05-3 |

Source

|

| Record name | 8-Bromo-7-methoxycoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172427053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Bromo-7-methoxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60169283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.